molecular formula C16H14F3N3O2 B2668236 (3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 2034395-92-9

(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Cat. No. B2668236
CAS RN: 2034395-92-9
M. Wt: 337.302
InChI Key: JCYWWRJAQILQGY-UHFFFAOYSA-N
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Description

“(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone” is a novel compound that has been synthesized in recent years. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of this compound involves the use of the pyrrolidine ring, which is a versatile scaffold for novel biologically active compounds . The synthetic strategies used can be categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C16H14F3N3O2. It contains a pyrrolidine ring, a pyrazine ring, and a phenyl ring, all connected through various functional groups.


Chemical Reactions Analysis

The pyrrolidine ring in this compound contributes to its chemical reactivity. The ring’s non-planarity, a phenomenon called “pseudorotation”, allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

One aspect of research on compounds similar to (3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone focuses on their synthesis. Studies have detailed methods for synthesizing related heterocyclic compounds, emphasizing the importance of these processes in creating compounds with potential biological activities. For example, a study on the synthesis and antimicrobial activity of certain pyrazoline derivatives demonstrates the potential of such compounds to be used in medical and pharmaceutical research due to their antimicrobial properties (Satyender Kumar et al., 2012). These synthesis techniques often involve the condensation of chalcones with isoniazid in acetic acid, illustrating a common pathway for generating compounds with significant biological activities.

Potential Applications in Drug Discovery

The research on compounds structurally related to (3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone has also shed light on their potential applications in drug discovery, particularly as antimicrobial and antiproliferative agents. For instance, novel heterocycles have been synthesized and evaluated for their antimicrobial and in vitro anticancer activities, showcasing the versatility of these compounds in targeting a wide range of diseases and conditions (Asmaa M. Fahim et al., 2021). This highlights the potential of such compounds to serve as the basis for developing new therapeutic agents with broad-spectrum activity.

Chemical Structure and Molecular Docking Studies

Further research into compounds akin to (3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone includes studies on their chemical structure and the use of molecular docking to predict their interactions with biological targets. Such studies are crucial for understanding how these compounds can be optimized for increased efficacy and specificity in drug design. Molecular structure and electronic properties studies, for example, provide insights into the interaction mechanisms at the molecular level, aiding in the optimization process for better therapeutic outcomes (C. Cojocaru et al., 2013).

Future Directions

The compound “(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone” and its derivatives could be further explored for their potential biological activities . The pyrrolidine ring, being a versatile scaffold, can guide medicinal chemists in the design of new compounds with different biological profiles .

properties

IUPAC Name

(3-pyrazin-2-yloxypyrrolidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O2/c17-16(18,19)12-3-1-2-11(8-12)15(23)22-7-4-13(10-22)24-14-9-20-5-6-21-14/h1-3,5-6,8-9,13H,4,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYWWRJAQILQGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone

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